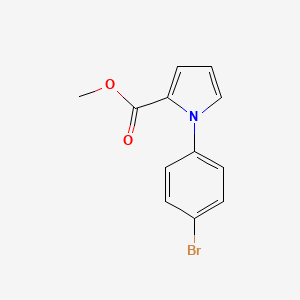

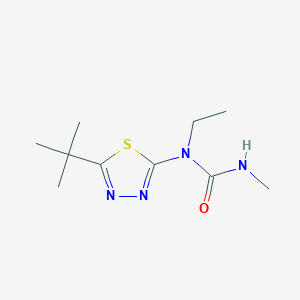

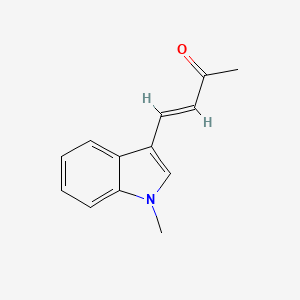

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

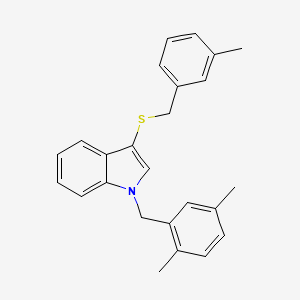

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various scientific research fields. MBPC is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl group, a methyl group, and a carboxylate group. MBPC has been studied for its ability to act as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a potential therapeutic agent for various diseases.

科学的研究の応用

Inhibition of Glycolic Acid Oxidase

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). Specifically, compounds with large lipophilic 4-substituents have shown to be potent, competitive inhibitors of porcine liver GAO in vitro. In rat liver perfusion studies, these compounds demonstrated concentration-dependent inhibition of glycolate to oxalate conversion. A specific derivative, 4-(4'-bromo[1,1'-biphenyl]-4-yl), was observed to significantly reduce urinary oxalate levels in ethylene glycol-fed rats over a 58-day period (Rooney et al., 1983).

Synthesis of Novel Compounds

Thermal decarbonylation of methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates has led to the synthesis of novel compounds like methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. These compounds' structures were confirmed by X-ray crystallography, and their synthesis mechanism has been investigated through ab initio and DFT calculations (Lisowskaya et al., 2006).

Palladium-Catalyzed Direct Polyarylation

Palladium-catalyzed direct polyarylation of 1-methylpyrrole and 1-phenylpyrrole, including derivatives of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, has been effective. This process has been used for the selective formation of 2,5-diarylpyrroles and the synthesis of non-symmetrically substituted 2,5-diarylpyrroles, as well as the tetraarylation of 1-methylpyrrole (Zhao et al., 2013).

Bromination of Pyrroles

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been used in bromoperoxidase-catalyzed oxidations for the bromination of pyrroles. This technique has been applied to prepare marine natural products under biomimetic conditions, such as methyl 4,5-dibromopyrrole-2-carboxylate and 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).

Suzuki-Type C−C Coupling Catalyst

Bis(oxazolinyl)pyrrole, derived from methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, has been used as a monoanionic tridentate supporting ligand to synthesize a highly active palladium catalyst for Suzuki-type C−C coupling. This demonstrates its potential in facilitating complex organic synthesis reactions (Mazet & Gade, 2001).

作用機序

Biochemical Pathways

It’s worth noting that bromophenyl compounds have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could potentially hint at some of the biochemical pathways this compound might affect.

特性

IUPAC Name |

methyl 1-(4-bromophenyl)pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOBVWWUIVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)

![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)